molecular formula C11H9NOS B1463639 1-(5-Pyridin-4-yl-2-thienyl)ethanone CAS No. 1214368-91-8

1-(5-Pyridin-4-yl-2-thienyl)ethanone

Cat. No. B1463639
CAS RN: 1214368-91-8
M. Wt: 203.26 g/mol
InChI Key: BZRBQPFQCUOXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Pyridin-4-yl-2-thienyl)ethanone is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Pyridin-4-yl-2-thienyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Pyridin-4-yl-2-thienyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1214368-91-8

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

1-(5-pyridin-4-ylthiophen-2-yl)ethanone

InChI

InChI=1S/C11H9NOS/c1-8(13)10-2-3-11(14-10)9-4-6-12-7-5-9/h2-7H,1H3

InChI Key

BZRBQPFQCUOXGK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(S1)C2=CC=NC=C2

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 100 mL round bottom flask was added a solution of 2-bromo-5-acetylthiophene (0.500 g, 2.438 mmol) and pyridine-4-boronic acid (0.560 g, 4.555 mmol) in a solution of 1,4-dioxane (20.00 mL, 256.3 mmol) and water (4.00 mL, 222 mmol). Cesium carbonate (2.383 g, 7.314 mmol) was added followed by [1,1′-bis(diphenylphosphino)ferrocene]palladium(II)dichloride (0.2407 g, 0.293 mmol). The reaction mixture was fitted with an air condenser and heated to 90° C. and allowed to stir for 18 h. The reaction was cooled to ambient temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10.00 mL) and extracted with EtOAc (10.00 mL×3). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure The crude material was dry loaded onto silica gel and then purified using a ISCO (24 g cartridge, gradient hexanes to 100% EtOAc over 30 min) to afford the title compound (0.423 g, 81%) as a yellow solid. LC/MS (AA) ES+ 204. 1H NMR (dmso-d6, 400 MHz): δ 8.65-8.64 (m, 2H), 8.02 (d, 1H), 7.92 (d, 1H), 7.76-7.75 (m, 2H), 2.58 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.383 g
Type
reactant
Reaction Step Two
Quantity
0.2407 g
Type
catalyst
Reaction Step Three
Yield
81%

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